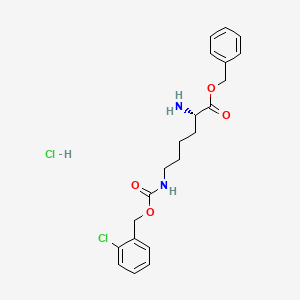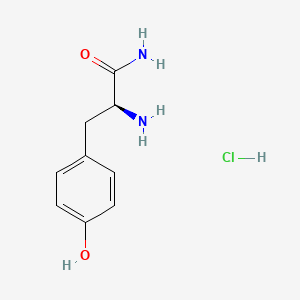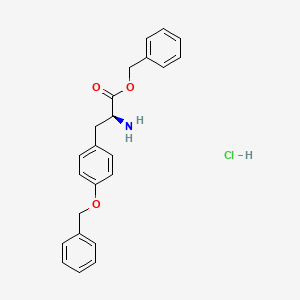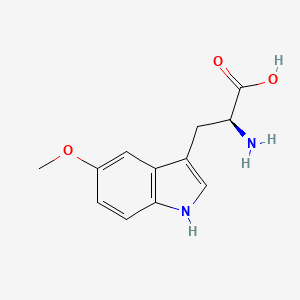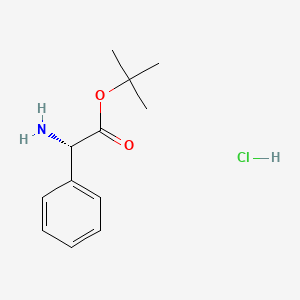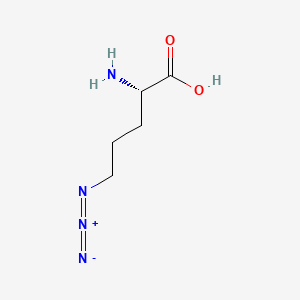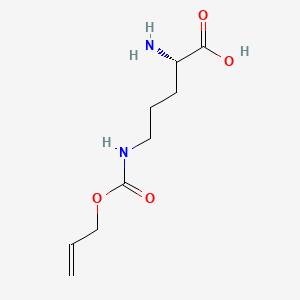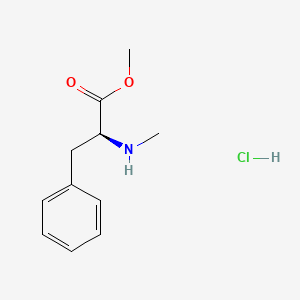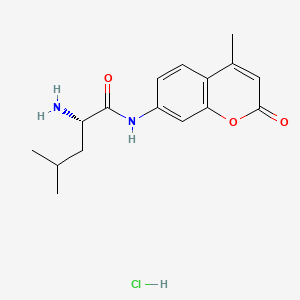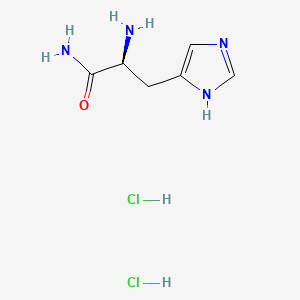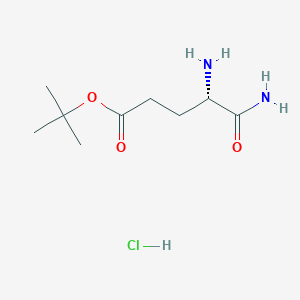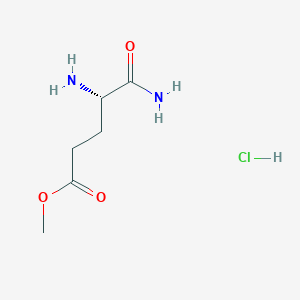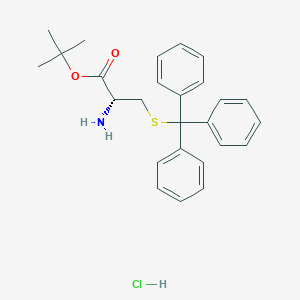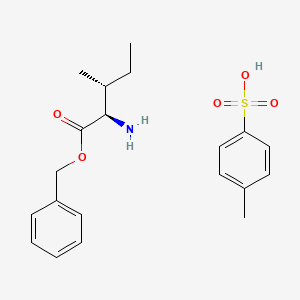
D-Isoleucine benzyl ester p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Isoleucine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C20H27NO5S and a molecular weight of 393.50 g/mol . It is a derivative of the amino acid D-isoleucine, esterified with benzyl alcohol and further modified with p-toluenesulfonic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
The synthesis of D-isoleucine benzyl ester p-toluenesulfonate typically involves the esterification of D-isoleucine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
D-Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-isoleucine and benzyl alcohol.
Substitution Reactions: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
D-Isoleucine benzyl ester p-toluenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Peptide Synthesis: The compound is employed in the synthesis of peptides and peptidomimetics due to its ability to form stable ester linkages.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving amino acid derivatives and their biological activities.
Mecanismo De Acción
The mechanism of action of D-isoleucine benzyl ester p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release D-isoleucine, which can then participate in various biochemical pathways. The p-toluenesulfonate group can also interact with specific molecular targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
D-Isoleucine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:
L-Isoleucine Benzyl Ester p-Toluenesulfonate: Similar in structure but derived from L-isoleucine.
DL-Valine Benzyl Ester p-Toluenesulfonate: Derived from valine, another amino acid.
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: Derived from phenylalanine, with a different side chain structure.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the p-toluenesulfonate group, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-MHDYBILJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
